1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Overview
Description
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with furan-2-carbonyl and 2-phenoxybenzoyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: Piperazine is often synthesized from ethylenediamine and diethylene glycol.
Introduction of the Furan-2-Carbonyl Group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.
Attachment of the 2-Phenoxybenzoyl Group: This step involves the reaction of piperazine with 2-phenoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-CARBONYL)-4-(2-METHOXYBENZOYL)PIPERAZINE
- 1-(THIOPHEN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
- 1-(FURAN-2-CARBONYL)-4-(2-CHLOROBENZOYL)PIPERAZINE
Uniqueness
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE is unique due to the specific combination of furan-2-carbonyl and 2-phenoxybenzoyl groups attached to the piperazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(18-9-4-5-10-19(18)28-17-7-2-1-3-8-17)23-12-14-24(15-13-23)22(26)20-11-6-16-27-20/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWQCWLMYQWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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